3-(2,4-Dimethylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 4 positions, and an aniline group attached to the 3 position of the cyclohexyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylcyclohexyl)aniline can be achieved through several methods. One common method involves the reduction of nitroarenes. For instance, the nitro group on a precursor molecule can be reduced using reagents such as zinc, tin, or iron in the presence of hydrochloric acid to yield the corresponding aniline .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitro compounds or other advanced synthetic routes that ensure high yield and purity. The use of palladium-catalyzed amination reactions is also prevalent in the large-scale synthesis of anilines .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2,4-Dimethylcyclohexyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other aromatic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable in the development of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylcyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the aniline group acts as a nucleophile. The compound’s effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, influencing their chemical and biological properties .
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound of aromatic amines, with a simpler structure.
2,4-Dimethylaniline: Similar in structure but lacks the cyclohexyl ring.
Cyclohexylamine: Contains a cyclohexyl ring but lacks the aromatic aniline group.
Uniqueness: 3-(2,4-Dimethylcyclohexyl)aniline is unique due to the presence of both a cyclohexyl ring and an aniline group, which imparts distinct chemical and physical properties. This combination allows for diverse reactivity and applications compared to simpler anilines or cyclohexylamines .
Eigenschaften
Molekularformel |
C14H21N |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-14(11(2)8-10)12-4-3-5-13(15)9-12/h3-5,9-11,14H,6-8,15H2,1-2H3 |
InChI-Schlüssel |
BIRLLOAIWNTFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)C)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.